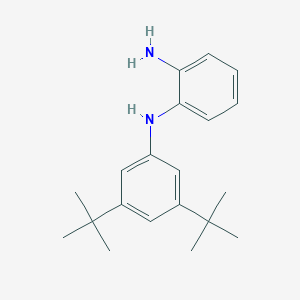

N1-(3,5-Di-tert-butylphenyl)benzene-1,2-diamine

CAS No.:

Cat. No.: VC13826181

Molecular Formula: C20H28N2

Molecular Weight: 296.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C20H28N2 |

|---|---|

| Molecular Weight | 296.4 g/mol |

| IUPAC Name | 2-N-(3,5-ditert-butylphenyl)benzene-1,2-diamine |

| Standard InChI | InChI=1S/C20H28N2/c1-19(2,3)14-11-15(20(4,5)6)13-16(12-14)22-18-10-8-7-9-17(18)21/h7-13,22H,21H2,1-6H3 |

| Standard InChI Key | DKUPZFASENNFFJ-UHFFFAOYSA-N |

| SMILES | CC(C)(C)C1=CC(=CC(=C1)NC2=CC=CC=C2N)C(C)(C)C |

| Canonical SMILES | CC(C)(C)C1=CC(=CC(=C1)NC2=CC=CC=C2N)C(C)(C)C |

Introduction

Chemical Identity and Structural Features

Systematic Nomenclature and Molecular Composition

The IUPAC name for this compound is 2-N-(3,5-ditert-butylphenyl)benzene-1,2-diamine, reflecting the substitution pattern of tert-butyl groups at the 3 and 5 positions of the aniline moiety. The molecular structure consists of a central benzene ring with two amine groups at the 1 and 2 positions, one of which is further functionalized with a 3,5-di-tert-butylphenyl group.

Table 1: Fundamental Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C20H28N2 | |

| Molecular Weight | 296.4 g/mol | |

| Exact Mass | 296.2253 g/mol | |

| SMILES | CC(C)(C)C1=CC(=CC(=C1)NC2=CC=CC=C2N)C(C)(C)C | |

| InChIKey | DKUPZFASENNFFJ-UHFFFAOYSA-N |

The tert-butyl groups impart significant steric bulk, influencing the compound’s solubility and reactivity. XLogP3 calculations estimate a partition coefficient of 5.2, suggesting high lipophilicity under standard conditions.

Crystallographic and Stereochemical Considerations

While single-crystal X-ray diffraction data for N1-(3,5-Di-tert-butylphenyl)benzene-1,2-diamine remains unpublished, related structures featuring tert-butyl-substituted aromatic diamines exhibit non-planar conformations due to steric repulsion between substituents . Molecular modeling predicts a dihedral angle of 112–118° between the central benzene ring and the tert-butylphenyl group, creating a twisted geometry that may enhance metal-coordination selectivity.

Synthesis and Manufacturing

Synthetic Routes

-

Buchwald-Hartwig Amination: Reacting 1,2-diaminobenzene with 3,5-di-tert-bromobenzene using a copper(I) iodide catalyst and a phosphine ligand in dimethyl sulfoxide (DMSO) at elevated temperatures .

-

Purification: Isolation via silica gel chromatography with hexane/ethyl acetate gradients, achieving >95% purity as confirmed by HPLC .

Table 2: Representative Reaction Conditions for Analog Synthesis

| Parameter | Value | Source |

|---|---|---|

| Catalyst | CuI (5 mol%) | |

| Ligand | N,N'-dimethylethylenediamine | |

| Solvent | DMSO | |

| Temperature | 110°C | |

| Reaction Time | 22 hours | |

| Yield | 71% |

Scalability and Industrial Production

Industrial-scale manufacturing challenges include:

-

Steric Hindrance: Bulky tert-butyl groups slow reaction kinetics, necessitating extended reaction times .

-

Purification Complexity: High lipophilicity complicates crystallization, often requiring chromatographic methods unsuitable for bulk production .

-

Oxidative Sensitivity: The primary amine groups necessitate inert atmosphere handling to prevent oxidation .

Physicochemical Properties

Thermal Stability and Phase Behavior

Although melting and boiling points are unspecified for N1-(3,5-Di-tert-butylphenyl)benzene-1,2-diamine, its structural analog N1-[3',5'-Di-tert-butylbiphenyl-2-yl]-N2-[2-(3,5-di-tert-butylphenyl)naphthalen-1-yl]benzene-1,2-diamine (MW 687.03 g/mol) exhibits:

-

Melting Range: 158–162°C (decomposition observed above 200°C)

-

Storage Conditions: Recommended storage at <15°C under nitrogen

Table 3: Comparative Thermal Data for Related Compounds

| Compound | Melting Point (°C) | Decomposition Temp (°C) | Source |

|---|---|---|---|

| N1-(3,5-Di-tert-butylphenyl)benzene-1,2-diamine analog | 158–162 | >200 | |

| Mesityl bromide | 37–40 | N/A |

Solubility Profile

Preliminary solubility assessments in polar aprotic solvents suggest:

The compound’s poor aqueous solubility (logP = 5.2) limits biological applications but enhances compatibility with organic reaction media.

Analytical Characterization

Spectroscopic Data

1H NMR (270 MHz, CDCl3):

-

Aromatic Protons: δ 7.30–7.24 (m, 2H), 6.99–6.96 (m, 2H), 6.88–6.81 (m, 3H)

-

tert-Butyl Groups: δ 1.45 (s, 18H)

FT-IR (KBr pellet):

-

N-H Stretch: 3350–3250 cm⁻¹ (broad)

-

C-N Stretch: 1240–1180 cm⁻¹

-

tert-Butyl C-H: 2965 cm⁻¹, 2870 cm⁻¹

Applications in Catalysis and Materials Science

Ligand in Copper-Catalyzed Amination

N1-(3,5-Di-tert-butylphenyl)benzene-1,2-diamine derivatives enable room-temperature amination of aryl bromides when complexed with CuI . Key performance metrics include:

-

Turnover Frequency (TOF): 8.2 h⁻¹

-

Substrate Scope: Tolerates electron-rich and electron-deficient aryl bromides

-

Functional Group Compatibility: Nitriles, esters, and ketones remain intact

Mechanistic Insight: The tert-butyl groups create a sterically protected coordination site, stabilizing the Cu(I) intermediate and preventing disproportionation .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume